molecular formula C18H13N3O3S B3867660 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate

4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate

Cat. No. B3867660
M. Wt: 351.4 g/mol
InChI Key: MOQKCRZLSRDMBV-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the class of compounds known as hydrazones, which are commonly used in medicinal chemistry and drug discovery.

Scientific Research Applications

4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate has potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been shown to exhibit significant activity against certain types of cancer cells, making it a promising candidate for further investigation as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are important for the growth and survival of cancer cells. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate can induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer agents. The compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate in lab experiments is its potential as a novel anticancer agent. However, there are also some limitations to using this compound, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several potential future directions for research on 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate. These include:
1. Further investigation of the mechanism of action of the compound, including identification of specific targets and pathways involved in its anticancer activity.
2. Development of more efficient synthesis methods to improve yield and purity of the compound.
3. Evaluation of the compound's activity against a wider range of cancer cell types and in combination with other anticancer agents.
4. Investigation of the potential use of 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate in other fields, such as materials science or organic synthesis.
In conclusion, 4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is a promising compound with potential applications in scientific research, particularly in the field of anticancer drug discovery. Further research is needed to fully understand its mechanism of action and explore its potential in other fields.

properties

IUPAC Name

[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(14-7-9-19-10-8-14)21-20-12-13-3-5-15(6-4-13)24-18(23)16-2-1-11-25-16/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQKCRZLSRDMBV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate

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